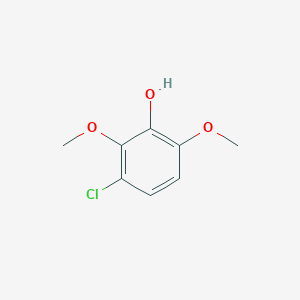
3-Chloro-2,6-dimethoxyphenol
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 3-Chloro-2,6-dimethoxyphenol, a method for synthesizing 2,6-dimethoxyphenol has been described. This method involves using a microreactor as a reaction device and tetrabutylammonium bromide as a catalyst, enabling pyrogallic acid and dimethyl carbonate to produce the 2,6-dimethoxyphenol by etherification .Applications De Recherche Scientifique
Antioxidant Synthesis
3-Chloro-2,6-dimethoxyphenol, closely related to 2,6-dimethoxyphenol, has been studied for its potential in antioxidant synthesis. Enzymatic modification, particularly through laccase-catalyzed oxidation, can produce compounds with significantly higher antioxidant capacities. This has been demonstrated in systems where dimers with enhanced antioxidant properties were synthesized (Adelakun et al., 2012).
Enzymatic Activity Assessment
2,6-Dimethoxyphenol serves as a versatile substrate for various enzymes, including laccases and phenoxazinone synthase. Its oxidation by these enzymes, under certain conditions, can be used to assess their activity, facilitating the study of proteins with potential multiple functions in microorganisms (Solano et al., 2001).
Pharmaceutical Analysis
In pharmaceutical research, derivatives of 3-Chloro-2,6-dimethoxyphenol, like 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, have been used as fluorogenic labeling agents. This application is particularly relevant in the HPLC separation and fluorescence determination of chlorophenols in pharmaceutical formulations (Gatti et al., 1997).
Chemical Synthesis
Selective chemical reactions involving compounds like 3-Chloro-2,6-dimethoxyphenol are crucial in synthesizing a variety of ortho-acylated catechols. These catechols have broad applications in supramolecular chemistry and as precursors for pesticides, flavors, and fragrances (Adogla et al., 2012).
Atmospheric Chemistry
In atmospheric chemistry, derivatives like syringol (2,6-dimethoxyphenol) are studied for their reactivity with hydroxyl radicals. Understanding the rate constant and secondary organic aerosol yields of these reactions is critical for atmospheric modeling and pollution assessment (Lauraguais et al., 2012).
Environmental Remediation
Studies have shown the effectiveness of 2,6-dimethoxyphenol in enhancing the enzymatic removal of chlorophenols, a common environmental contaminant. Its presence can significantly improve the efficiency of enzymatic decontamination methods, offering a potential strategy for treating heterogeneous pollution (Roper et al., 1995).
Propriétés
IUPAC Name |
3-chloro-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMCZZCZXKDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551796 | |
| Record name | 3-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dimethoxyphenol | |
CAS RN |
18113-22-9 | |
| Record name | 3-Chlorosyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)


![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)

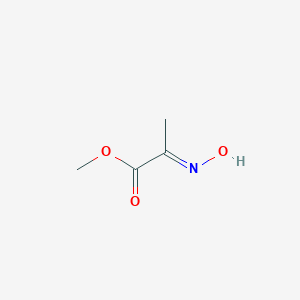

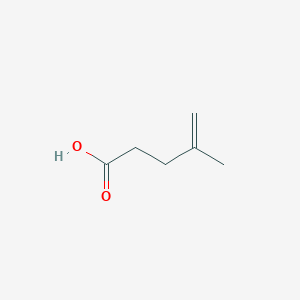
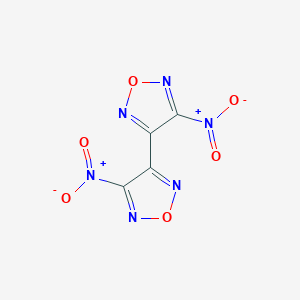

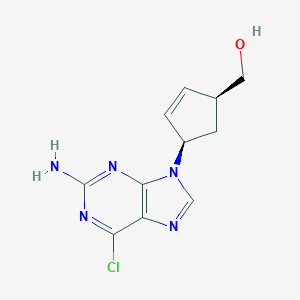


![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)